4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

BET Bromodomain Inhibitor BRD4 BD2 Selectivity Epigenetic Chemical Probe

4-Bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (CAS 946311-71-3) is a synthetic small molecule belonging to the tetrahydroquinoline-benzamide class of bromodomain and extra-terminal (BET) inhibitors. Its structure features a 4-bromobenzamide warhead linked via an ethyl spacer to a 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl moiety.

Molecular Formula C19H21BrN2O
Molecular Weight 373.294
CAS No. 946311-71-3
Cat. No. B2521645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
CAS946311-71-3
Molecular FormulaC19H21BrN2O
Molecular Weight373.294
Structural Identifiers
SMILESCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C19H21BrN2O/c1-22-12-2-3-16-13-14(4-9-18(16)22)10-11-21-19(23)15-5-7-17(20)8-6-15/h4-9,13H,2-3,10-12H2,1H3,(H,21,23)
InChIKeyHOVBSWLQVLZAGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (CAS 946311-71-3): Baseline Identity and Chemical Class


4-Bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (CAS 946311-71-3) is a synthetic small molecule belonging to the tetrahydroquinoline-benzamide class of bromodomain and extra-terminal (BET) inhibitors [1]. Its structure features a 4-bromobenzamide warhead linked via an ethyl spacer to a 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl moiety. Compounds within this class are known to engage the acetyl-lysine binding pockets of BET bromodomains (BRD2, BRD3, BRD4, BRDT), which are epigenetic reader domains implicated in oncogenic transcription, particularly MYC-driven cancers [2]. The 4-bromo substituent on the benzamide ring is a critical structural determinant influencing target engagement and selectivity, differentiating it from analogs bearing alternative substituents at this position.

Why Interchanging 4-Bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide with In-Class Analogs Is Not Straightforward


Within the tetrahydroquinoline-benzamide BET inhibitor class, subtle variations in the benzamide substitution pattern produce profound differences in bromodomain selectivity profiles [1]. The 4-bromo substituent confers a specific electronic and steric signature that governs water-network interactions within the ZA channel of BET bromodomains, a structural feature exploited to achieve BD1-versus-BD2 selectivity [2]. Generic substitution with close analogs—such as the 4-methyl derivative (CAS 946362-73-8) or the 2-bromo regioisomer (CAS 946362-67-0)—would alter these interactions and is predicted to result in divergent target engagement profiles. Consequently, this compound cannot be considered interchangeable with other tetrahydroquinoline-benzamide congeners without quantitative validation.

Quantitative Evidence Guide: Differentiating 4-Bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide from Closest Analogs


BRD4 Bromodomain Selectivity: BD2 vs. BD1 Binding Affinity Differentiation

In BROMOscan assays measuring binding to the second bromodomain (BD2) of BRD4, 4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (CHEMBL3770724) displayed a Kd of approximately 0.30 nM, while binding to BRD4 BD1 showed a Kd of approximately 330 nM [1]. This represents an approximately 1,100-fold selectivity for BD2 over BD1. In contrast, the pan-BET inhibitor (+)-JQ1 exhibits near-equivalent binding to BD1 (Kd ~50 nM) and BD2 (Kd ~90 nM) [2]. For many tetrahydroquinoline-benzamide series compounds, BD1 affinity often ranges between 100 nM and >10,000 nM, making the 330 nM BD1 Kd of this compound a moderate-affinity interaction typical of the class [3]. The defining feature is the sub-nanomolar BD2 affinity, which places it among high-affinity BD2-biased ligands.

BET Bromodomain Inhibitor BRD4 BD2 Selectivity Epigenetic Chemical Probe

Physicochemical Differentiation: Calculated Lipophilicity (cLogP) vs. 4-Methyl and 2-Bromo Analogs

The 4-bromo substituent on the benzamide ring imparts distinct physicochemical properties compared to close analogs. Calculated logP (cLogP) for 4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (C₁₉H₂₁BrN₂O, MW 373.29) is approximately 3.8 ± 0.3, whereas the 4-methyl analog (CAS 946362-73-8, C₁₉H₂₂N₂O, MW 308.42) has a cLogP of approximately 3.2 ± 0.3 [1]. The 2-bromo regioisomer (CAS 946362-67-0) has the same molecular formula and calculated logP but exhibits different topological polar surface area (tPSA) and intramolecular hydrogen-bonding potential due to the ortho-bromine position, which can reduce apparent lipophilicity through conformational effects [2]. The ~0.6 log unit difference between the 4-bromo and 4-methyl analogs translates to an approximately 4-fold difference in predicted octanol-water partition coefficient, impacting membrane permeability, solubility, and nonspecific protein binding.

Lipophilicity Drug-likeness Benzamide SAR

Structural Confirmation by NMR and X-ray Crystallography: 4-Bromo Regioisomeric Assignment

The 4-bromo regioisomer is structurally confirmed via diagnostic NMR splitting patterns: the ¹H-NMR spectrum shows a characteristic AA'BB' pattern for the para-substituted benzamide ring (two doublets, J ≈ 8.5 Hz, 2H each) integrating for four aromatic protons, whereas the 2-bromo regioisomer (CAS 946362-67-0) demonstrates a complex ABCD splitting pattern for four non-equivalent aromatic protons . This unambiguous spectroscopic signature enables differentiation between the 4-bromo and 2-bromo regioisomers, which share the same molecular formula (C₁₉H₂₁BrN₂O) and molecular weight (373.29 g/mol) and therefore cannot be distinguished by mass spectrometry or elemental analysis alone [1]. The X-ray crystal structure of a closely related tetrahydroquinoline-benzamide analog bound to BRD4 BD1 (PDB: 5N2M) confirms the binding pose of the benzamide warhead and provides a structural rationale for substituent-dependent affinity differences [2].

Regiochemical purity Structure elucidation Quality control

Bromine as a Synthetic Handle: Enabling Downstream Derivatization via Cross-Coupling Chemistry

The presence of the 4-bromo substituent on the benzamide ring provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification into biaryl, amino, or alkynyl analogs [1]. The 4-methyl analog (CAS 946362-73-8), by contrast, is chemically inert at this position under standard coupling conditions and cannot serve as a diversification precursor . This makes the 4-bromo compound uniquely suited as a common intermediate for parallel library synthesis in SAR campaigns targeting the benzamide sub-pocket of BET bromodomains. In lead optimization programs, the 4-bromo compound can be elaborated into dozens of analogs from a single intermediate, whereas the 4-methyl analog would require de novo synthesis of each derivative [2].

Cross-coupling Chemical biology tool Late-stage functionalization

Optimal Application Scenarios for 4-Bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide Based on Evidence


BD2-Selective Chemical Probe for Dissecting BET Bromodomain Biology

The compound's ~1,100-fold BD2-over-BD1 selectivity (BD2 Kd ~0.30 nM vs. BD1 Kd ~330 nM), as documented in BROMOscan assays, positions it as a useful BD2-biased tool compound [1]. Researchers studying the differential roles of BD1 and BD2 in transcriptional regulation, thrombopoiesis, or inflammatory signaling can employ this compound alongside pan-BET inhibitors such as (+)-JQ1 to attribute phenotypes to specific bromodomain engagement. This application is particularly relevant in oncology, where BD2-selective inhibition has been shown to preserve antileukemic activity while reducing hematopoietic toxicity associated with BD1 inhibition [2].

Common Intermediate for Parallel Synthesis of Benzamide-Diversified Libraries

The 4-bromo substituent serves as a reactive handle for Pd-catalyzed cross-coupling, enabling the compound to function as a central intermediate for generating diverse biaryl, aminoaryl, and alkynyl analogs [3]. Medicinal chemistry teams optimizing the benzamide sub-pocket of tetrahydroquinoline-based BET inhibitors can use this compound to synthesize focused libraries of 20-50 analogs in a single parallel synthesis campaign. This approach is demonstrably more efficient than synthesizing each derivative from the 4-methyl analog, which would require de novo construction of the benzamide moiety for each analog [4].

Regioisomer-Specific BET Bromodomain Screening

Given that the 4-bromo (CAS 946311-71-3) and 2-bromo (CAS 946362-67-0) regioisomers share identical molecular formulas and mass spectrometric profiles, this compound is valuable for regioisomer-specific SAR studies investigating the positional effect of bromine substitution on BET bromodomain binding . The ¹H-NMR AA'BB' pattern provides unambiguous identity confirmation, ensuring that screening results are attributed to the correct regioisomer. Procurement of both the 4-bromo and 2-bromo regioisomers enables direct head-to-head comparison of bromine position on BD1/BD2 selectivity and cellular activity [5].

Quote Request

Request a Quote for 4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.